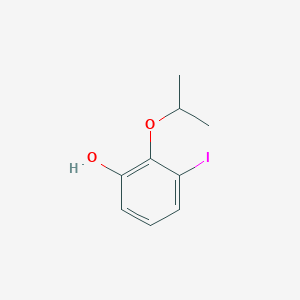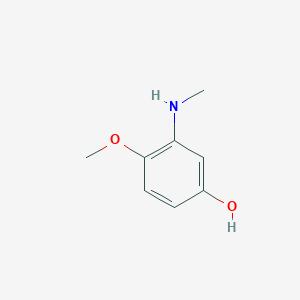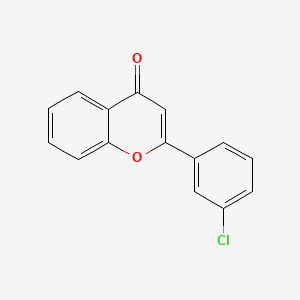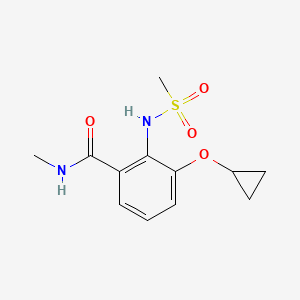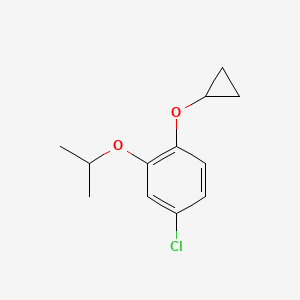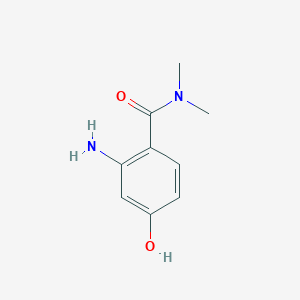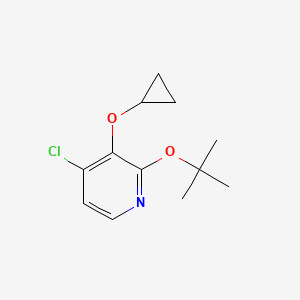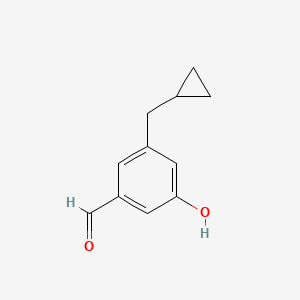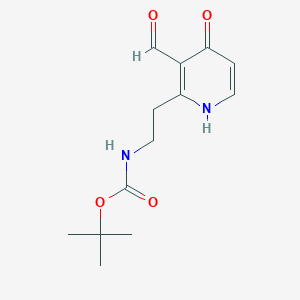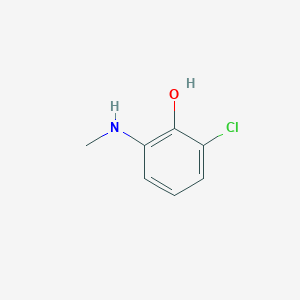![molecular formula C13H16N2O2 B14834858 Ethyl [(1-cyano-2-phenylethyl)amino]acetate](/img/structure/B14834858.png)
Ethyl [(1-cyano-2-phenylethyl)amino]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl [(1-cyano-2-phenylethyl)amino]acetate is an organic compound that belongs to the class of cyanoacetamides This compound is characterized by the presence of a cyano group (-CN) and an ester group (-COOEt) attached to an amino acid derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [(1-cyano-2-phenylethyl)amino]acetate typically involves the reaction of ethyl cyanoacetate with an appropriate amine. One common method is the direct treatment of ethyl cyanoacetate with substituted aryl or heteryl amines under solvent-free conditions at elevated temperatures. For example, stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by room temperature stirring overnight, can yield the desired cyanoacetamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity compounds.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl [(1-cyano-2-phenylethyl)amino]acetate can undergo various chemical reactions, including:
Condensation Reactions: The active hydrogen on the cyano group can participate in condensation reactions with aldehydes or ketones to form heterocyclic compounds.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Condensation Reactions: Typically involve the use of aldehydes or ketones in the presence of a base such as sodium ethoxide.
Substitution Reactions: Common nucleophiles include amines, thiols, and alcohols, often in the presence of a catalyst.
Reduction Reactions: Reducing agents like LiAlH4 or hydrogenation catalysts are used under anhydrous conditions.
Major Products Formed
Heterocyclic Compounds: Formed through condensation reactions.
Substituted Cyanoacetamides: Resulting from nucleophilic substitution.
Amines: Produced through reduction of the cyano group.
Wissenschaftliche Forschungsanwendungen
Ethyl [(1-cyano-2-phenylethyl)amino]acetate has diverse applications in scientific research:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents with therapeutic potential.
Industry: Utilized in the synthesis of fine chemicals and intermediates for agrochemicals and dyes.
Wirkmechanismus
The mechanism of action of ethyl [(1-cyano-2-phenylethyl)amino]acetate involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. Additionally, the ester group can undergo hydrolysis to release active metabolites that exert biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ethyl [(1-cyano-2-phenylethyl)amino]acetate can be compared with other cyanoacetamide derivatives:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl [(1-cyano-2-phenylethyl)amino]propionate: Similar structure but with a propionate ester group.
N-(2-Cyanoethyl)acetamide: Lacks the phenyl group, making it less complex.
Eigenschaften
Molekularformel |
C13H16N2O2 |
|---|---|
Molekulargewicht |
232.28 g/mol |
IUPAC-Name |
ethyl 2-[(1-cyano-2-phenylethyl)amino]acetate |
InChI |
InChI=1S/C13H16N2O2/c1-2-17-13(16)10-15-12(9-14)8-11-6-4-3-5-7-11/h3-7,12,15H,2,8,10H2,1H3 |
InChI-Schlüssel |
PORIWNWVCVYHMK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CNC(CC1=CC=CC=C1)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


